![molecular formula C15H17N5O2 B2872874 2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034568-69-7](/img/structure/B2872874.png)
2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one” is a complex organic molecule. It contains several heterocyclic rings, including an isoxazole ring and a triazinoindazole ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple ring structures, including an isoxazole ring and a triazinoindazole ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring could potentially undergo reactions at the carbon-carbon double bond or at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the isoxazole ring could influence the compound’s polarity and solubility .Scientific Research Applications
Reactivity and Synthesis Studies
Base-catalysed Ring Contraction
Shibamoto (1992) explored the base-catalysed ring contraction of related triazines, providing insights into the chemical reactivity and potential synthetic pathways that might be applicable to the compound (Shibamoto, 1992).
Reactivity Investigation
Forfar, Bourgeois, and Jarry (1998) investigated the reactivity of a structurally related compound, revealing potential chemical behaviors and reactivities that could inform studies on the compound of interest (Forfar, Bourgeois, & Jarry, 1998).
One-pot, Three-component Synthesis Route
Sayyafi et al. (2008) described a one-pot, three-component method to synthesize derivatives of indazolo[2,1-b]phthalazine-triones, which could provide a synthetic approach for similar compounds (Sayyafi, Seyyedhamzeh, Khavasi, & Bazgir, 2008).
Biological Activity Studies
Biological Activity of Related Compounds
Ucherek et al. (2008) researched the biological activity of related triazine compounds, highlighting their potential pharmaceutical applications and biological interactions, which could be relevant for the compound (Ucherek, Wroblewska, Modzelewska-Banachiewicz, & Gospodarek, 2008).
Antiviral Activity Research
Modzelewska-Banachiewicz and Kamińska (2001) examined the antiviral activity of similar triazine derivatives, offering insights into potential antiviral applications of related compounds (Modzelewska-Banachiewicz & Kamińska, 2001).
Synthesis and Antimicrobial Activities
Hassan (2013) synthesized and tested the antimicrobial activity of pyrazoline and pyrazole derivatives, including triazino[5,6-b] indole derivatives, suggesting possible antimicrobial applications for related compounds (Hassan, 2013).
Crystallography and Structural Analysis
X-ray Diffraction Analysis
Rahman et al. (1980) conducted an X-ray diffraction analysis of a related benz[g]indazol compound, which can inform the structural understanding of similar compounds (Rahman, Ealick, Helm, Berlin, & Hashem, 1980).
Structure of Fluorinated Indazoles
Teichert et al. (2007) studied the structures of fluorinated indazoles, providing a basis for understanding the structural aspects of related indazole compounds (Teichert, Oulié, Jacob, Vendier, Etienne, Claramunt, López, Pérez Medina, Alkorta, & Elguero, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-12(10(2)22-18-9)7-19-15(21)14-11-5-3-4-6-13(11)17-20(14)8-16-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJYFNVKXOUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)
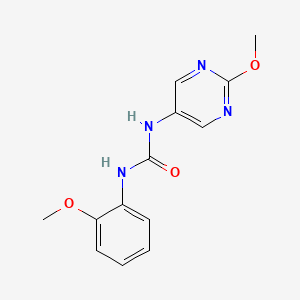
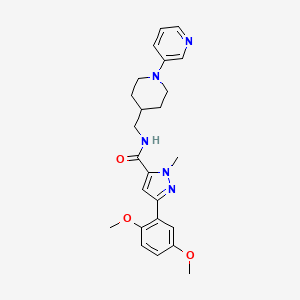
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)
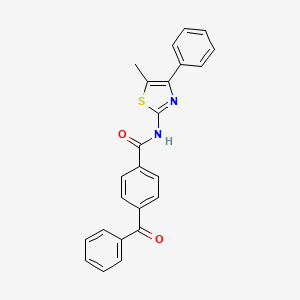
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)
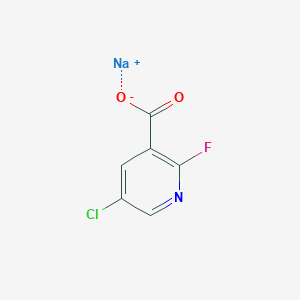
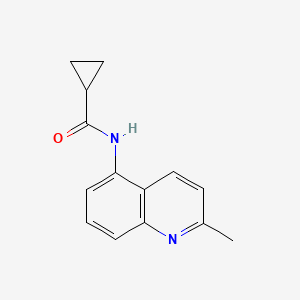
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)

